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molecular formula C11H8BrClN2O B8704637 3-(4-chlorobenzyl)-5-bromopyrimidin-4(3H)-one

3-(4-chlorobenzyl)-5-bromopyrimidin-4(3H)-one

Cat. No. B8704637
M. Wt: 299.55 g/mol
InChI Key: DRAZIAHJTNHMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723330B2

Procedure details

Sodium hydride (0.343 g, 8.57 mmol) was added to a solution of 5-bromopyrimidin-4(3H)-one (1.5 g, 8.57 mmol) in THF (10 mL) and DMF (6 mL) and the reaction mixture was stirred for 10 minutes. 4-Chlorobenzyl bromide (1.76 g, 8.57 mmol) was added and the reaction mixture was stirred for an additional 1 hour. The reaction was quenched by pouring the reaction mixture into ice and diluting with ethyl acetate. The organic layer washed with brine, dried with Na2SO4, filtered and concentrated. The residue was purified by silica gel chromatography (Biotage 40S) to afford the title compound as white solid (0.388 g, 15.1%). LRMS (APCI pos) m/e 300.9 (M+1). 1H NMR (400 MHz, CDCl3) δ 8.20 (s, 1H), 8.10 (s, 1H), 7.29-7.37 (m, 4H), 5.15 (s, 2H).
Quantity
0.343 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two
Yield
15.1%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[C:5](=[O:10])[NH:6][CH:7]=[N:8][CH:9]=1.[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Br)=[CH:14][CH:13]=1>C1COCC1.CN(C=O)C>[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][N:6]2[C:5](=[O:10])[C:4]([Br:3])=[CH:9][N:8]=[CH:7]2)=[CH:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.343 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C(NC=NC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.76 g
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for an additional 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring the reaction mixture into ice
ADDITION
Type
ADDITION
Details
diluting with ethyl acetate
WASH
Type
WASH
Details
The organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (Biotage 40S)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(CN2C=NC=C(C2=O)Br)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.388 g
YIELD: PERCENTYIELD 15.1%
YIELD: CALCULATEDPERCENTYIELD 15.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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